molecular formula C11H9NO4 B2785213 (5-(2-Nitrophenyl)furan-2-yl)methanol CAS No. 40105-90-6

(5-(2-Nitrophenyl)furan-2-yl)methanol

Cat. No.: B2785213
CAS No.: 40105-90-6
M. Wt: 219.196
InChI Key: CQXMSZDBQVMXPD-UHFFFAOYSA-N
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Description

(5-(2-Nitrophenyl)furan-2-yl)methanol: is an organic compound with the molecular formula C11H9NO4 It is a derivative of furan, a heterocyclic compound, and contains a nitrophenyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Nitrophenyl)furan-2-yl)methanol typically involves the reduction of 5-(2-nitrophenyl)-2-furfural . One common method includes the use of sodium tetrahydroborate (NaBH4) as a reducing agent. The reaction is carried out in ethanol at 0°C, followed by warming to 25°C and stirring for several hours. The product is then purified by column chromatography using a mixture of hexane and ethyl acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and purification techniques, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The compound can be synthesized through the reduction of 5-(2-nitrophenyl)-2-furfural using sodium tetrahydroborate.

    Oxidation: Potential oxidation reactions could involve converting the alcohol group to an aldehyde or carboxylic acid.

    Substitution: The nitro group on the phenyl ring can undergo various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Reduction: Sodium tetrahydroborate in ethanol at 0-25°C.

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: (5-(2-Nitrophenyl)furan-2-yl)methanol.

    Oxidation: 5-(2-Nitrophenyl)furan-2-carboxaldehyde or 5-(2-Nitrophenyl)furan-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Used in studies to understand the interactions of nitrophenyl compounds with biological systems.

Industry:

    Material Science:

    Chemical Manufacturing: Used as a building block in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of (5-(2-Nitrophenyl)furan-2-yl)methanol depends on its specific application. In biological systems, the nitrophenyl group can interact with various molecular targets, potentially inhibiting or activating specific pathways. The furan ring may also play a role in stabilizing the compound and facilitating its interactions with other molecules.

Comparison with Similar Compounds

    5-(2-Nitrophenyl)-2-furfural: The aldehyde precursor used in the synthesis of (5-(2-Nitrophenyl)furan-2-yl)methanol.

    5-(2-Nitrophenyl)furan-2-carboxylic acid: An oxidized derivative of this compound.

    5-(4-Nitrophenyl)-2-furfural: A similar compound with the nitro group in a different position on the phenyl ring.

Uniqueness: this compound is unique due to the presence of both a nitrophenyl group and a furan ring, which confer specific chemical properties and reactivity

Properties

IUPAC Name

[5-(2-nitrophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXMSZDBQVMXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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